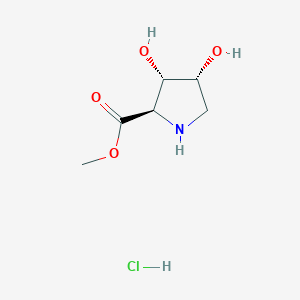
Methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO4 and its molecular weight is 197.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotection
Methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate;hydrochloride, as a part of aminopyrrolidine derivatives, has shown promise in neuroprotection. Specifically, the related compound 2R,4R-APDC, a potent and selective agonist of metabotropic glutamate (mGlu) receptor subtypes mGlu2 and -3, demonstrated neuroprotective properties against excitotoxic neuronal death. This finding suggests potential applications in developing neuroprotective drugs (Battaglia et al., 1998).
Synthetic Chemistry
The compound has been utilized in synthetic chemistry. An example is its involvement in the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, a process which includes stereoselective reactions and the use of osmium tetraoxide. This synthesis contributes to the field of carbohydrate research (Goli et al., 1994).
Enantiospecific Syntheses
The compound plays a role in the enantiospecific syntheses of various polyhydroxylated piperidines and pyrrolidines, indicating its significance in the creation of complex molecular structures with specific orientations of atoms. This application is important in the synthesis of certain types of sugars and analogs (Fleet & Smith, 1985), (Fleet & Smith, 1987).
Catalysis
Derivatives of the compound have been used as catalysts in chemical reactions, such as asymmetric Michael additions of ketones to nitroalkenes. This application demonstrates its utility in facilitating specific types of chemical reactions (Ruiz-Olalla et al., 2015).
Glycosidase Inhibition
Certain derivatives have been identified as selective inhibitors of alpha-mannosidase, showcasing the compound's relevance in biochemistry, particularly in the study of enzyme inhibition (Popowycz et al., 2001).
Properties
IUPAC Name |
methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-11-6(10)4-5(9)3(8)2-7-4;/h3-5,7-9H,2H2,1H3;1H/t3-,4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQWXDRHGJEPTD-DEVUXVJFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(CN1)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H]([C@@H](CN1)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2663700.png)

![2-[4-(2-Chlorophenyl)piperazino]-1-(2,5-dimethoxyphenyl)-1-ethanol](/img/structure/B2663703.png)

![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium](/img/structure/B2663707.png)
![N-[(furan-2-yl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2663709.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2663712.png)



![N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2663718.png)
![Methyl 3-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethoxy]-2-thiophenecarboxylate](/img/structure/B2663721.png)
![2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2663722.png)
![Diethyl [2-(2,4-dichlorophenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate](/img/structure/B2663723.png)
